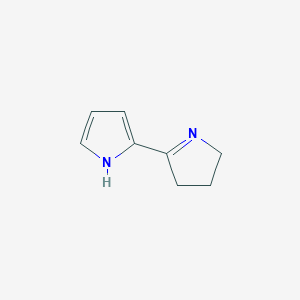

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole

Overview

Description

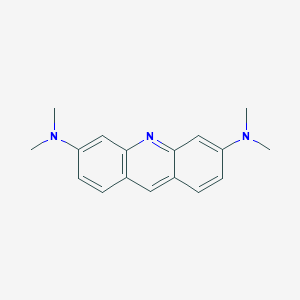

“2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole” is a heterocyclic compound . It has a unique chemical structure, making it a promising candidate for various applications.

Synthesis Analysis

The synthesis of such compounds often involves condensation reactions. For instance, one-stage condensation of 6-(arylamino)pyrimidine-2,4(1Н,3Н)-diones with pyrrolidin-2-one can yield potential antiviral compounds . Other methods include the Paal-Knorr pyrrole condensation and the use of catalysts like ZnI2 or Rh2(O2CC3F7)4 .Molecular Structure Analysis

The molecular formula of “2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole” is C9H10N2 . The structure includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Scientific Research Applications

Synthesis Techniques

Efficient Synthesis Protocols : A novel and efficient one-pot synthesis method for derivatives of 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one was reported, emphasizing high yields and convenient operation, which can be relevant to similar structures like 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole (Alizadeh & Ghanbaripour, 2013).

Innovative Synthetic Approaches : Synthesis of 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives via a silver(I)-catalyzed cascade reaction was developed. This method provides high chemoselectivity and short reaction time, beneficial for creating structures related to 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole (Peng et al., 2020).

Chemical Properties and Applications

Anion Receptor Characteristics : Research on fluorinated derivatives of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole showed enhanced affinity for anions like fluoride and chloride. These derivatives have potential as neutral anion receptors with improved binding capabilities (Anzenbacher et al., 2000).

Conducting Polymer Development : Bis(pyrrol-2-yl) arylenes, closely related to the 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, have been synthesized for use in conducting polymers. These polymers exhibit low oxidation potentials and high stability in their conducting form, indicating potential in electronic applications (Sotzing et al., 1996).

Pharmaceutical Applications : A dihydropyrrole derivative, structurally similar to 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, was isolated from Datura metel L. and found to have significant in vitro antifungal activity against various fungal species, highlighting potential pharmaceutical applications (Dabur et al., 2005).

Electronic and Sensory Applications

Electrochemical Sensing : A PVC membrane electrode based on a compound structurally similar to 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole showed promising results in potentiometric sensing of Yb(3+) ions. This indicates potential use in developing sensors for specific ions (Zamani et al., 2007).

Chemiluminescent Properties : Compounds containing 2,5-di(thien-2-yl)pyrrole and pyridazine units, closely related to 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole, displayed chemiluminescent properties. These compounds could potentially be used in applications requiring luminescence, like bioimaging or sensing (Algi et al., 2017).

Safety and Hazards

Mechanism of Action

Mode of Action

It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structural complexity of the compound, it is likely that it may influence multiple pathways, leading to a range of downstream effects .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its potential to interact with multiple targets, it may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect the compound are currently unknown .

properties

IUPAC Name |

2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1,3,5,9H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZKPTFBAXPYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905819 | |

| Record name | 4',5'-Dihydro-1H,3'H-2,2'-bipyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole | |

CAS RN |

10087-65-7 | |

| Record name | 2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10087-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10087-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4',5'-Dihydro-1H,3'H-2,2'-bipyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)

![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)

![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)